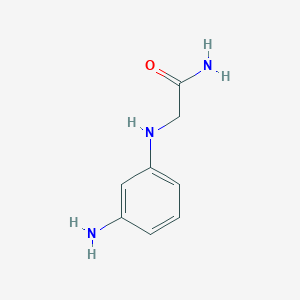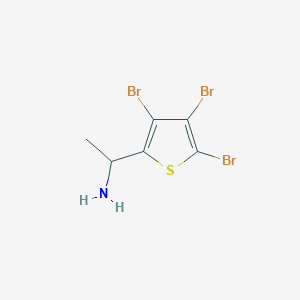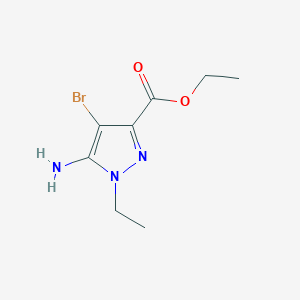![molecular formula C8H9ClO B12070917 (1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride CAS No. 98973-73-0](/img/structure/B12070917.png)
(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5R,6R)-3-methylbicyclo[310]hex-3-ene-6-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a three-membered ring fused to a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a bicyclic ketone.
Chlorination: The ketone is subjected to chlorination using reagents like thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group.
Cyclization: The chlorinated intermediate undergoes cyclization under specific conditions to form the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Alcohols or amines.
Oxidation: Carboxylic acids or other oxidized derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Material Science: Utilized in the synthesis of materials with specific properties.
Agrochemicals: Potential use in the development of new agrochemical products.
Wirkmechanismus
The mechanism of action of (1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride involves its reactivity with various biological molecules. The carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function. This reactivity makes it useful in drug development and as a biological probe.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetoacetate: A widely used chemical intermediate with a similar carbonyl functionality.
Acetylacetone: Another compound with a carbonyl group that undergoes similar types of reactions.
Diketene: Used in the synthesis of various acetoacetic acid derivatives.
Uniqueness:
Structural Complexity: The bicyclic structure of (1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride provides unique reactivity compared to simpler compounds.
Reactivity: The presence of the carbonyl chloride group offers distinct reactivity patterns, making it valuable in specific synthetic applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
98973-73-0 |
|---|---|
Molekularformel |
C8H9ClO |
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-2-ene-6-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c1-4-2-5-6(3-4)7(5)8(9)10/h2,5-7H,3H2,1H3/t5-,6+,7-/m0/s1 |
InChI-Schlüssel |
MKFVRCBLWIBNLD-XVMARJQXSA-N |
Isomerische SMILES |
CC1=C[C@H]2[C@@H](C1)[C@H]2C(=O)Cl |
Kanonische SMILES |
CC1=CC2C(C1)C2C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[1,4]Diazepan-1-yl-N-methyl-benzamide](/img/structure/B12070890.png)
![3-[3-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanenitrile](/img/structure/B12070891.png)



